molecular formula C6H7F3O2 B1586470 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS No. 59938-06-6

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Cat. No. B1586470
CAS RN: 59938-06-6
M. Wt: 168.11 g/mol
InChI Key: YKYIFUROKBDHCY-UHFFFAOYSA-N
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Patent
US05708175

Procedure details

In 150 ml of methylene chloride, 21 ml (0.22 mol) of ethyl vinyl ether and 26.1 g (0.33 mol) of pyridine were dissolved, and 43.8 g (0.33 mol) of trifluoroacetyl chloride was blown into this solution over a period of 30 minutes at room temperature. The mixture was further stirred at room temperature for 2.5 hours. Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].N1C=CC=CC=1.[F:12][C:13]([F:18])([F:17])[C:14](Cl)=[O:15]>C(Cl)Cl>[CH2:1]([O:3][CH:4]=[CH:5][C:14](=[O:15])[C:13]([F:18])([F:17])[F:12])[CH3:2]

Inputs

Step One
Name
Quantity
43.8 g
Type
reactant
Smiles
FC(C(=O)Cl)(F)F
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
26.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was further stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(C)OC=CC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05708175

Procedure details

In 150 ml of methylene chloride, 21 ml (0.22 mol) of ethyl vinyl ether and 26.1 g (0.33 mol) of pyridine were dissolved, and 43.8 g (0.33 mol) of trifluoroacetyl chloride was blown into this solution over a period of 30 minutes at room temperature. The mixture was further stirred at room temperature for 2.5 hours. Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].N1C=CC=CC=1.[F:12][C:13]([F:18])([F:17])[C:14](Cl)=[O:15]>C(Cl)Cl>[CH2:1]([O:3][CH:4]=[CH:5][C:14](=[O:15])[C:13]([F:18])([F:17])[F:12])[CH3:2]

Inputs

Step One
Name
Quantity
43.8 g
Type
reactant
Smiles
FC(C(=O)Cl)(F)F
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
26.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was further stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(C)OC=CC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.